2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both pyridyl and thiazole moieties in its structure makes it a versatile building block for the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester typically involves the borylation of the corresponding halogenated precursor. One common method is the palladium-catalyzed cross-coupling reaction between 2-(3-pyridyl)thiazole and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl, H2SO4) and sometimes transition metal catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.
Protodeboronation: The corresponding hydrogenated product.
Oxidation: Alcohols or phenols.
Scientific Research Applications
2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester primarily involves its role as a reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
Uniqueness
2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both pyridyl and thiazole rings, which provide additional sites for functionalization and enhance its versatility in synthetic applications. This dual functionality distinguishes it from simpler boronic esters like phenylboronic acid pinacol ester, which lacks the additional heterocyclic rings.
Properties
IUPAC Name |
2-pyridin-3-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-20-12(17-11)10-6-5-7-16-8-10/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFEZGUUUBBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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